molecular formula C22H21NO5 B270956 N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270956
M. Wt: 379.4 g/mol
InChI Key: WYPWQSBEZYAKAI-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as MMF7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMF7 belongs to the class of compounds known as cyclopentafurans, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of MMF7 is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that MMF7 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, MMF7 has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using MMF7 in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in water can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MMF7. One area of interest is its potential use in combination with other compounds for the treatment of cancer and viral infections. Another area of research is the development of more effective methods for administering MMF7, such as the use of nanoparticles or other drug delivery systems. Furthermore, the identification of the specific enzymes or signaling pathways targeted by MMF7 could lead to the development of more targeted therapies for various diseases.

Synthesis Methods

The synthesis of MMF7 involves the reaction of 4-methoxyphenol with 4-bromoanisole in the presence of a palladium catalyst to form 4-(4-methoxyphenoxy)phenyl-4-bromoanisole. This intermediate is then reacted with cyclopentadiene in the presence of a rhodium catalyst to form the cyclopentafuran ring. The final step involves the reaction of the cyclopentafuran intermediate with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid anhydride to form MMF7.

Scientific Research Applications

MMF7 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

Product Name

N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C22H21NO5/c1-26-14-6-8-16(9-7-14)27-15-4-2-13(3-5-15)23-21(24)19-12-10-17-18(11-12)28-22(25)20(17)19/h2-9,12,17-20H,10-11H2,1H3,(H,23,24)

InChI Key

WYPWQSBEZYAKAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Origin of Product

United States

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